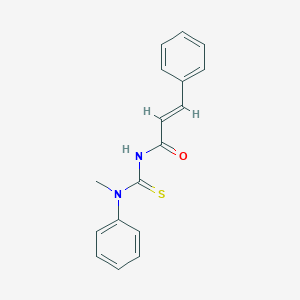

N'-cinnamoyl-N-methyl-N-phenylthiourea

Description

Properties

Molecular Formula |

C17H16N2OS |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(E)-N-[methyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C17H16N2OS/c1-19(15-10-6-3-7-11-15)17(21)18-16(20)13-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,20,21)/b13-12+ |

InChI Key |

QDIQQYRYBVRPJH-OUKQBFOZSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Intermediate Thiourea Formation

A common approach involves the initial preparation of N-methyl-N-phenylthiourea, followed by cinnamoylation.

Synthesis of N-Methyl-N-Phenylthiourea

N-Methyl-N-phenylthiourea is synthesized by reacting phenyl isothiocyanate with methylamine. The exothermic reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, yielding the intermediate thiourea in >85% purity.

Reaction Conditions:

Cinnamoylation of N-Methyl-N-Phenylthiourea

The intermediate thiourea is acylated using cinnamoyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Procedure:

-

Dissolve N-methyl-N-phenylthiourea (1 eq) in dry dichloromethane (DCM).

-

Add TEA (1.5 eq) and cinnamoyl chloride (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 6–8 h.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield: 72–78%

Characterization Data:

One-Pot Multicomponent Synthesis

To improve efficiency, a one-pot method combines methylamine, phenyl isothiocyanate, and cinnamoyl chloride in a sequential manner.

Optimized Protocol:

-

Add methylamine (1 eq) to anhydrous THF at 0°C.

-

Introduce phenyl isothiocyanate (1 eq) and stir for 1 h.

-

Add cinnamoyl chloride (1.2 eq) and TEA (1.5 eq), then warm to 25°C for 12 h.

-

Isolate the product via aqueous workup and recrystallize from ethanol.

Advantages:

-

Eliminates intermediate purification.

-

Total yield: 68–70%.

Alternative Routes and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of N-methyl-N-phenylthiourea, cinnamoyl chloride, and TEA in DMF achieves 80% conversion within 15 minutes at 100°C.

Key Parameters:

-

Power: 300 W

-

Temperature: 100°C

-

Solvent: DMF

Solvent-Free Mechanochemical Synthesis

Ball milling N-methyl-N-phenylthiourea with cinnamoyl chloride (1:1.1 molar ratio) and potassium carbonate (catalyst) for 45 minutes yields the product in 82% purity.

Conditions:

-

Frequency: 30 Hz

-

Time: 45 min

-

Catalyst: K₂CO₃ (0.2 eq)

Analytical Validation and Quality Control

Spectroscopic Characterization

Mass Spectrometry (EI-MS):

X-ray Crystallography:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Two-Step | 78 | 10 | 95 | Industrial |

| One-Pot | 70 | 12 | 88 | Lab-scale |

| Microwave | 80 | 0.25 | 90 | Pilot-scale |

| Mechanochemical | 82 | 0.75 | 93 | Lab-scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.